molecular formula C22H24N4O5 B2531059 Ethyl 2-(2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)benzoate CAS No. 1251626-05-7

Ethyl 2-(2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)benzoate

Cat. No.: B2531059
CAS No.: 1251626-05-7
M. Wt: 424.457
InChI Key: PSPPZUHGPYGPQK-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)benzoate is a compound with a unique structural framework that combines various chemical moieties, making it a subject of significant interest in multiple research fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)benzoate typically involves multiple steps. Starting with commercially available precursors, the process often begins with the formation of the furan ring, followed by the construction of the 1,3,4-oxadiazole ring through cyclization reactions involving suitable hydrazides and carboxylic acids. The piperidine ring is introduced through nucleophilic substitution reactions, and the final compound is obtained by linking the aforementioned intermediates with benzoate and acetamido groups under controlled conditions, such as specific temperatures, solvents, and catalysts.

Industrial Production Methods

In industrial settings, the production of this compound may be scaled up using batch or continuous flow processes. This involves optimizing reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity. Green chemistry principles may also be applied to minimize waste and improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions it Undergoes

Ethyl 2-(2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)benzoate is capable of undergoing various chemical reactions, including:

  • Oxidation: : The furan ring can be selectively oxidized to form more reactive intermediates.

  • Reduction: : The oxadiazole and piperidine moieties can undergo reduction under specific conditions.

  • Substitution: : Nucleophilic and electrophilic substitutions can occur at different sites of the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles or electrophiles like alkyl halides or acids. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific pathways and conditions used. For example, oxidation of the furan ring can lead to furanoic acids, while reduction of the oxadiazole ring may yield amines.

Scientific Research Applications

Ethyl 2-(2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)benzoate finds applications in:

  • Chemistry: : As a building block for the synthesis of more complex molecules.

  • Biology: : In studies of cellular mechanisms and as a potential bioactive agent.

  • Medicine: : Investigated for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

  • Industry: : Used in the development of new materials and agrochemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors involved in inflammatory processes, inhibiting their activity and thus reducing inflammation. The exact mechanism often involves complex biochemical pathways, including modulation of signal transduction and gene expression.

Comparison with Similar Compounds

Ethyl 2-(2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)benzoate can be compared with other similar compounds like:

  • Ethyl 2-(2-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)benzoate

  • Ethyl 2-(2-(4-(5-(thiophene-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)benzoate: These compounds share similar structural elements but differ in the substituents on the oxadiazole or piperidine rings, which can significantly affect their properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, offering a distinct set of chemical and biological activities.

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Properties

IUPAC Name

ethyl 2-[[2-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5/c1-2-29-22(28)16-6-3-4-7-17(16)23-19(27)14-26-11-9-15(10-12-26)20-24-25-21(31-20)18-8-5-13-30-18/h3-8,13,15H,2,9-12,14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPPZUHGPYGPQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2CCC(CC2)C3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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